3,6-Dichloro-2-fluoro-DL-phenylalanine
Overview
Description
3,6-Dichloro-2-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H8Cl2FNO2 and its molecular weight is 252.07 g/mol. The purity is usually 95%.
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Biological Activity
3,6-Dichloro-2-fluoro-DL-phenylalanine (DCFP) is a synthetic amino acid derivative characterized by the presence of two chlorine atoms and one fluorine atom on its phenyl ring. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C₉H₈Cl₂FNO₂
- Molecular Weight : 252.07 g/mol
- Structural Features : The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity and biological properties compared to simpler derivatives.
Biological Activities
DCFP has been investigated for various biological activities, including antimicrobial and anticancer properties. Its mechanism of action primarily involves interactions with biological molecules such as enzymes and receptors, potentially inhibiting their activity or altering protein synthesis by integrating into peptide chains.
Antimicrobial Activity
Research indicates that DCFP exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including multidrug-resistant organisms. For instance, studies have reported minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against certain Gram-positive bacteria, demonstrating its potential as an antibacterial agent .
Anticancer Potential
The anticancer activity of DCFP is attributed to its ability to interfere with cellular processes involved in tumor growth and proliferation. It has been noted for its potential to inhibit specific enzymes involved in cancer cell metabolism. The compound's halogenated structure may enhance its binding affinity to target proteins, leading to increased efficacy in cancer treatment .
The biological activity of DCFP is largely influenced by its ability to interact with various biomolecules:
- Enzyme Inhibition : The halogen atoms can form strong interactions with active sites of enzymes, potentially leading to competitive inhibition.
- Protein Synthesis Interference : By incorporating into peptide chains, DCFP may disrupt normal protein folding and function, affecting cellular homeostasis .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluorophenylalanine | Contains a single fluorine atom | Used as a substrate in enzyme studies |
4-Fluorophenylalanine | Contains a fluorine atom at the para position | Exhibits different biological activities |
2,6-Dichlorophenylalanine | Contains two chlorine atoms | Known for its antimicrobial properties |
DCFP stands out due to its combination of both chlorine and fluorine substituents, which may confer distinct reactivity and biological properties compared to its analogs .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of DCFP against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated potent activity with MIC values significantly lower than those of traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that DCFP inhibited cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was also observed, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZHDJRPXFDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285649 | |
Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-67-3 | |
Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine, 3,6-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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